molecular formula C21H31N3O5S B11010223 1-cyclohexyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11010223
M. Wt: 437.6 g/mol
InChI Key: LBCKCSRLLPKICY-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound used in various scientific research fields. It is known for its unique chemical structure, which includes a cyclohexyl group, a methoxypropylsulfamoyl group, and a pyrrolidine carboxamide group. This compound is available from multiple suppliers and is used in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. It is typically synthesized in research laboratories using small-scale organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified versions of the original compound.

Scientific Research Applications

1-cyclohexyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is not well-understood. It is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions. The exact pathways and molecular targets involved in its mechanism of action require further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-cyclohexyl-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which includes a combination of functional groups that are not commonly found together in other compounds. This unique structure may confer specific chemical and biological properties that are valuable in research applications.

Properties

Molecular Formula

C21H31N3O5S

Molecular Weight

437.6 g/mol

IUPAC Name

1-cyclohexyl-N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H31N3O5S/c1-29-13-5-12-22-30(27,28)19-10-8-17(9-11-19)23-21(26)16-14-20(25)24(15-16)18-6-3-2-4-7-18/h8-11,16,18,22H,2-7,12-15H2,1H3,(H,23,26)

InChI Key

LBCKCSRLLPKICY-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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